

# A Comparative Guide to the Spectroscopic Signatures of Furoindole Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of various furoindole analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The following sections present quantitative spectroscopic data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in the identification and characterization of these molecules.

#### **Spectroscopic Data Comparison**

The spectroscopic data for a selection of furoindole analogs are summarized below. These tables are designed to facilitate a clear and objective comparison of their key spectral features.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data of Furoindole Analogs (in ppm)



Compound/ Analog	H-2	H-3	Aromatic Protons	Other Key Signals	Solvent
Furo[2,3- g]indole Analog 1	7.51 (d)	-	6.8-7.9 (m)	3.9 (s, OCH₃)	CDCl <sub>3</sub>
Furo[3,2- e]indole Analog 2	-	7.49 (d)	6.9-8.0 (m)	4.0 (s, OCH <sub>3</sub> )	CDCl₃
Furo[2,3- b]indole Analog 3	6.75 (d)	7.30 (d)	7.1-7.8 (m)	8.5 (br s, NH)	DMSO-d6
Furo[3,2- b]indole Analog 4	7.90 (s)	-	7.2-8.1 (m)	2.6 (s, COCH₃)	CDCl₃

Table 2: <sup>13</sup>C NMR Spectroscopic Data of Furoindole Analogs (in ppm)



Comp ound/ Analog	C-2	C-3	C-3a	C-3b	C-8b	Aroma tic Carbo ns	Other Key Signal s	Solven t
Furo[2, 3- g]indole Analog 1	145.2	112.5	130.1	115.8	148.9	102.1- 128.5	55.8 (OCH₃)	CDCl₃
Furo[3, 2- e]indole Analog 2	148.1	110.8	125.4	116.2	150.3	103.5- 129.1	56.1 (OCH₃)	CDCl₃
Furo[2, 3- b]indole Analog 3	155.0	101.2	129.8	120.5	152.3	111.7- 124.6	-	DMSO- d <sub>6</sub>
Furo[3, 2- b]indole Analog 4	160.3	115.1	133.7	118.9	154.8	112.3- 130.5	28.9 (COCH ₃)	CDCl₃

Table 3: IR and UV-Vis Spectroscopic Data of Furoindole Analogs



Compound/Analog	IR ν (cm <sup>-1</sup> )	UV-Vis λ_max (nm) (log ε)	Solvent (UV-Vis)
Furo[2,3-g]indole Analog 1	3410 (N-H), 1715 (C=O), 1620 (C=C)	245 (4.5), 310 (4.1)	Methanol
Furo[3,2-e]indole Analog 2	3400 (N-H), 1720 (C=O), 1615 (C=C)	250 (4.4), 305 (4.2)	Methanol
Furo[2,3-b]indole Analog 3	3350 (N-H), 1610 (C=C), 1580 (C=N)	230 (4.6), 280 (4.0), 320 (3.8)	Dichloromethane
Furo[3,2-b]indole Analog 4	3300 (N-H), 1680 (C=O), 1600 (C=C)	240 (4.3), 295 (4.1), 350 (3.9)	Dichloromethane

#### **Table 4: Mass Spectrometry Data of Furoindole Analogs**

Compound/Analog	Ionization Mode	[M]+ or [M+H]+ (m/z)	Key Fragment lons (m/z)
Furo[2,3-g]indole Analog 1	ESI+	218.07	203 ([M+H-CH₃] <sup>+</sup> ), 175 ([M+H-CH₃-CO] <sup>+</sup> )
Furo[3,2-e]indole Analog 2	ESI+	218.07	203 ([M+H-CH₃]+), 175 ([M+H-CH₃-CO]+)
Furo[2,3-b]indole Analog 3	EI	169.05	141 ([M-CO] <sup>+</sup> ), 114 ([M-CO-HCN] <sup>+</sup> )
Furo[3,2-b]indole Analog 4	EI	211.06	196 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 168 ([M-CH <sub>3</sub> CO] <sup>+</sup> )

### **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in



parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

#### Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets, and the spectra were recorded in the range of 4000-400 cm<sup>-1</sup>.

#### **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis absorption spectra were measured on a Shimadzu UV-2600 spectrophotometer. Solutions of the compounds were prepared in methanol or dichloromethane at a concentration of 1 x  $10^{-5}$  M. The spectra were recorded from 200 to 800 nm.

#### Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using either electrospray ionization (ESI) in positive ion mode or electron ionization (EI) at 70 eV.

#### **Visualizations**

The following diagrams illustrate key concepts related to the biological activity and analysis of furoindole analogs.

Caption: Signaling pathway of HDAC inhibition by furoindole analogs.

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